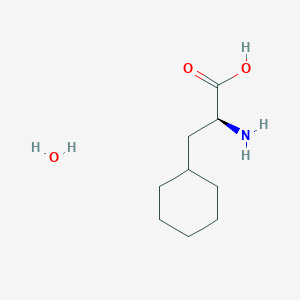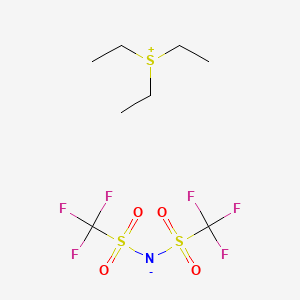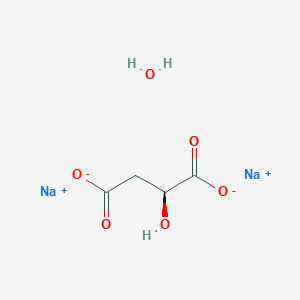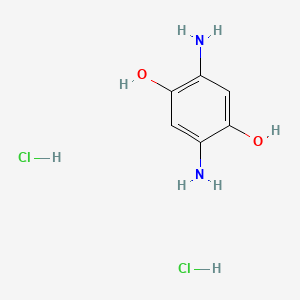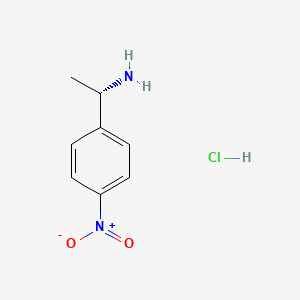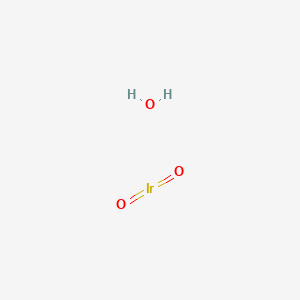
Chrysophanein
Overview
Description
Chrysophanein is a naturally occurring anthraquinone glycoside, specifically a chrysophanol glycoside. It is found in various plants, including the leaves and roots of Aloe hijazensis and Rumex abyssinicus . This compound is known for its diverse biological activities, including antibacterial, antifungal, and antioxidant properties .
Scientific Research Applications
Chrysophanein has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: Studied for its antibacterial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural dyes and pigments
Safety and Hazards
Mechanism of Action
Target of Action
Chrysophanein, a chrysophanol glycoside derived from the leaves and roots of Aloe hijazensis, has been found to exhibit moderate cytotoxic activity against several carcinoma cell lines . The primary targets of this compound are these carcinoma cells.
Biochemical Pathways
It is known that this compound has antioxidant properties , which suggests that it may interact with biochemical pathways involving reactive oxygen species (ROS). By neutralizing ROS, this compound could potentially prevent oxidative damage to cells and DNA, thereby inhibiting the growth of carcinoma cells.
Result of Action
As a result of its action, this compound exhibits moderate cytotoxic activity against several carcinoma cell lines . This suggests that this compound may induce cell death or inhibit cell growth in these carcinoma cells. Additionally, due to its antioxidant properties, this compound may also protect cells from oxidative damage .
Biochemical Analysis
Biochemical Properties
Chrysophanein plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activities by disrupting the cytoplasmic membrane and inhibiting microbial respiratory chain dehydrogenase enzyme activity . Additionally, this compound displays antioxidant activity, which is crucial in mitigating oxidative stress within cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit cell growth in several cancer cell lines by regulating genes and proteins involved in apoptosis, cell invasion, metastasis, and cell cycle arrest . Furthermore, this compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the microbial respiratory chain dehydrogenase enzyme, disrupting cellular respiration in bacteria . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to changes in gene expression and cellular metabolism, which can be observed in both in vitro and in vivo studies . The stability of this compound is crucial for its sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it exhibits beneficial effects such as antioxidant and antimicrobial activities. At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been detected in metabolic pathways related to the biosynthesis and degradation of anthraquinones . These pathways are crucial for maintaining cellular homeostasis and ensuring the proper functioning of metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its biological effects and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The precise localization of this compound within cells can impact its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysophanein can be synthesized through the glycosylation of chrysophanol. The process involves the reaction of chrysophanol with a suitable glycosyl donor under acidic or basic conditions. Common glycosyl donors include glycosyl halides and glycosyl acetates. The reaction typically requires a catalyst, such as silver carbonate or boron trifluoride etherate, to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound involves the extraction of chrysophanol from natural sources, followed by its glycosylation. The extraction process includes maceration of plant material in organic solvents, followed by purification using column chromatography. The purified chrysophanol is then subjected to glycosylation to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Chrysophanein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chrysophanol and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of reduced anthraquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Chrysophanol and other oxidized anthraquinone derivatives.
Reduction: Reduced anthraquinone derivatives.
Substitution: Various substituted this compound derivatives.
Comparison with Similar Compounds
Chrysophanein belongs to the class of anthraquinone glycosides and shares similarities with other compounds such as:
Chrysophanol: A parent compound of this compound, known for its antibacterial and antioxidant properties.
Physcion: Another anthraquinone glycoside with similar biological activities.
Emodin: An anthraquinone derivative with notable anticancer and anti-inflammatory properties.
Uniqueness of this compound: this compound is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its parent compound, chrysophanol. This structural modification allows this compound to exhibit enhanced biological activities and therapeutic potential .
Properties
IUPAC Name |
8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-8-5-10-15(18(26)14-9(16(10)24)3-2-4-11(14)23)12(6-8)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPDYSSHOSPOKH-JNHRPPPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317562 | |
| Record name | Chrysophanein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4839-60-5 | |
| Record name | Chrysophanein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4839-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysophanein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is chrysophanein and where is it found?
A1: this compound is a natural anthraquinone C-glycoside found in various plant species. It has been isolated from the roots of Colubrina greggii var. yucatanensis [], the seeds of Cassia fistula [, ], Rheum palmatum var. tangut [], and Aloe hijazensis [].
Q2: What is the structure of this compound?
A2: this compound is the 1-O-β-D-glucopyranoside of chrysophanol. This means a glucose molecule is attached to the chrysophanol backbone via a β-D-glucosidic bond at the 1-position.
Q3: Are there any known analytical methods for identifying and quantifying this compound?
A3: Several analytical techniques have been employed in research to identify and characterize this compound.
- NMR Spectroscopy: NMR, specifically analysis of the permethylated aglycone, has been crucial in definitively determining the structure of this compound, particularly the position of the glucose moiety [].
- Chromatographic Techniques: While not explicitly described for this compound, researchers frequently utilize various chromatographic techniques, such as HPLC or TLC, to separate and isolate compounds from plant extracts [, ]. These techniques are likely employed in this compound research as well.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


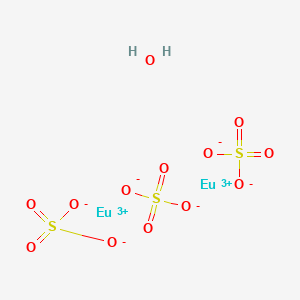

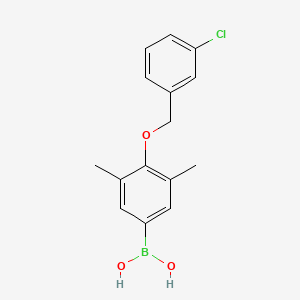
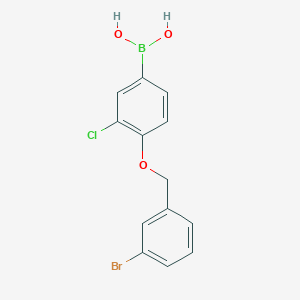

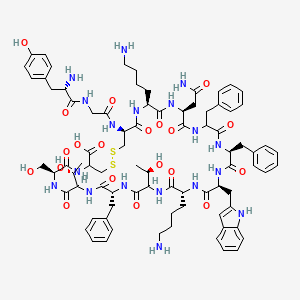
![(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591451.png)

